17Alpha,21-dihydroxypregna-1,4-diene-3,20-dione
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Overview
Description
It is a corticosteroid with a molecular formula of C21H28O4 and a molecular weight of 344.44 g/mol . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxy Prednisolone typically involves the chemical modification of Prednisolone. One common method includes the reduction of the 11-keto group in Prednisolone to form 11-Deoxy Prednisolone. This reaction can be carried out using reducing agents such as sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: Industrial production of 11-Deoxy Prednisolone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 11-Deoxy Prednisolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Prednisolone.
Reduction: As mentioned earlier, Prednisolone can be reduced to form 11-Deoxy Prednisolone.
Substitution: The hydroxyl groups at positions 17 and 21 can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Prednisolone.
Reduction: 11-Deoxy Prednisolone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
11-Deoxy Prednisolone has a wide range of applications in scientific research:
Mechanism of Action
11-Deoxy Prednisolone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding results in the modulation of various physiological processes, including inflammation, immune response, and metabolism . The compound’s mechanism of action is similar to that of other corticosteroids, involving the regulation of gene transcription and protein synthesis .
Comparison with Similar Compounds
Prednisolone: A closely related corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Cortisol: Another corticosteroid with a broader range of physiological effects.
Dexamethasone: A synthetic corticosteroid with higher potency and longer duration of action compared to 11-Deoxy Prednisolone.
Uniqueness: 11-Deoxy Prednisolone is unique due to its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic properties. Its reduced 11-keto group differentiates it from Prednisolone and other corticosteroids, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5,8,11,15-17,22,25H,3-4,6-7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAYTJBBDODANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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